molecular formula C20H17N5OS2 B2879634 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 1209929-10-1

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Cat. No.: B2879634
CAS No.: 1209929-10-1
M. Wt: 407.51
InChI Key: TYQBKXYPDWLVCJ-UHFFFAOYSA-N
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Description

“N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide” is a compound that belongs to the class of imidazo[2,1-b]thiazoles . These compounds are known for their diverse biological activities, including antitumor and cytotoxic activity .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazoles is typically based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . A new method for assembling the imidazo[2,1-b][1,3]thiazole system has been proposed, which is based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a formula of C20H23N5OS . It includes several functional groups, such as imidazole, thiazole, and carboxamide .

Scientific Research Applications

Anti-Inflammatory Activity

Research by Lantos et al. (1984) on isomeric dihydroimidazo[2,1-b]thiazoles, which share a core structure with the specified compound, revealed significant anti-inflammatory activity. Their study, conducted using an adjuvant arthritic rat assay, demonstrated the compounds' potential in stimulating cell-mediated immunity, suggesting their applicability in developing anti-inflammatory drugs (Lantos et al., 1984).

Synthesis and Derivatives

Fadda et al. (2013) discussed the synthesis of new tetrahydropyrimidine-2-thione and their derivatives, providing insights into the versatility of the core structure for creating a range of bioactive molecules. This research underlines the chemical flexibility and potential pharmaceutical applications of compounds related to the specified chemical (Fadda et al., 2013).

DNA Binding Properties

Swalley et al. (1996) explored the binding properties of pyrrole−imidazole polyamides to DNA sequences, which is relevant to the chemical structure of interest due to the shared imidazole component. Their findings contribute to the understanding of how such compounds can be designed for specific DNA sequence recognition, offering pathways to targeted gene regulation (Swalley et al., 1996).

Anticancer Activity

Penning et al. (2010) identified benzimidazole carboxamide derivatives, showcasing a structural resemblance, that exhibited potent PARP enzyme inhibition, highlighting their therapeutic potential in cancer treatment. This research illuminates the anticancer capabilities of structurally related compounds, emphasizing the importance of such chemical frameworks in developing new oncology therapies (Penning et al., 2010).

Antimicrobial and Antifungal Applications

Verma and Verma (2022) synthesized and evaluated novel pyrimidine derivatives for their antimicrobial and anticancer activities. This study suggests the broader applicability of compounds with similar structural features in combating various microbial pathogens and cancer cells, demonstrating the versatility of such molecules in medicinal research (Verma & Verma, 2022).

Future Directions

The future directions for the research on “N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide” could involve further exploration of its biological activities, optimization of its synthesis process, and investigation of its mechanism of action . Additionally, the development of more effective and safer derivatives could be a promising direction .

Properties

IUPAC Name

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5OS2/c1-13-17(28-20(21-13)24-8-2-3-9-24)18(26)22-15-6-4-14(5-7-15)16-12-25-10-11-27-19(25)23-16/h2-9,12H,10-11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQBKXYPDWLVCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC=C(C=C3)C4=CN5CCSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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